1-(BENZENESULFONYL)-4-(3-METHYLBENZOYL)PIPERAZINE
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Overview
Description
1-(BENZENESULFONYL)-4-(3-METHYLBENZOYL)PIPERAZINE is a compound that belongs to the class of piperazine derivatives. Piperazine is a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. This compound is characterized by the presence of a benzenesulfonyl group and a 3-methylbenzoyl group attached to the piperazine ring. Piperazine derivatives are known for their diverse biological activities and are commonly used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(BENZENESULFONYL)-4-(3-METHYLBENZOYL)PIPERAZINE can be achieved through various synthetic routes. One common method involves the reaction of piperazine with benzenesulfonyl chloride and 3-methylbenzoyl chloride under basic conditions. The reaction typically takes place in the presence of a base such as triethylamine or sodium hydroxide, which facilitates the nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(BENZENESULFONYL)-4-(3-METHYLBENZOYL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzenesulfonyl group to a benzenesulfinyl group.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms or the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzenesulfonyl group can yield benzenesulfonic acid derivatives, while substitution reactions can introduce various functional groups onto the piperazine ring or aromatic rings.
Scientific Research Applications
1-(BENZENESULFONYL)-4-(3-METHYLBENZOYL)PIPERAZINE has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Piperazine derivatives are explored for their therapeutic potential in treating various diseases, including psychiatric disorders and infections.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(BENZENESULFONYL)-4-(3-METHYLBENZOYL)PIPERAZINE involves its interaction with specific molecular targets and pathways. The benzenesulfonyl and 3-methylbenzoyl groups can interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The piperazine ring can also enhance the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Similar Compounds
1-(BENZENESULFONYL)-4-(BENZOYL)PIPERAZINE: Similar structure but lacks the methyl group on the benzoyl ring.
1-(BENZENESULFONYL)-4-(4-METHYLBENZOYL)PIPERAZINE: Similar structure but has the methyl group at the para position on the benzoyl ring.
1-(TOSYL)-4-(3-METHYLBENZOYL)PIPERAZINE: Similar structure but has a tosyl group instead of a benzenesulfonyl group.
Uniqueness
1-(BENZENESULFONYL)-4-(3-METHYLBENZOYL)PIPERAZINE is unique due to the specific combination of the benzenesulfonyl and 3-methylbenzoyl groups, which can impart distinct chemical and biological properties. The presence of the methyl group on the benzoyl ring can influence the compound’s reactivity and interactions with molecular targets.
Properties
IUPAC Name |
[4-(benzenesulfonyl)piperazin-1-yl]-(3-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-15-6-5-7-16(14-15)18(21)19-10-12-20(13-11-19)24(22,23)17-8-3-2-4-9-17/h2-9,14H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSXRIAVIUFJLBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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